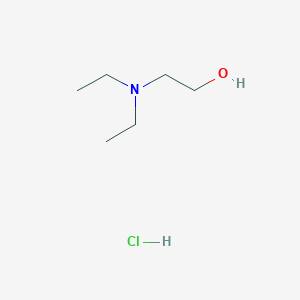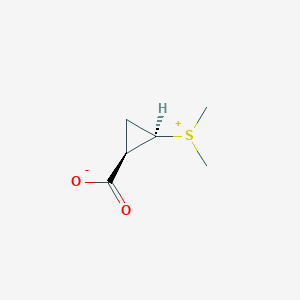
2-(Diethylamino)ethanol hydrochloride
描述
2-(Diethylamino)ethanol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO. It is a derivative of ethanol, where the hydroxyl group is substituted with a diethylamino group. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorohydrin Method: One common method involves the reaction of diethylamine with ethylene chlorohydrin.
Epoxide Method: Another method involves the reaction of diethylamine with ethylene oxide. This reaction is carried out in an ethanol solution at temperatures ranging from 35°C to 75°C.
Industrial Production Methods:
- The industrial production of this compound often involves large-scale reactions using the epoxide method due to its efficiency and higher yield. The process includes continuous feeding of ethylene oxide into a solution of diethylamine in ethanol, followed by purification steps to obtain the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction Reactions: It can also undergo reduction reactions to form primary or secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Quaternary Ammonium Salts: Formed from substitution reactions.
Aldehydes/Ketones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
作用机制
Target of Action
2-(Diethylamino)ethanol hydrochloride, also known as DEEA, is primarily used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Mode of Action
The mode of action of DEEA involves its interaction with its targets, the quaternary ammonium salts. DEEA acts as a precursor in the synthesis of these salts. The interaction results in the promotion of reactions between immiscible phases .
Biochemical Pathways
The biochemical pathways affected by DEEA primarily involve the synthesis of quaternary ammonium salts. These salts play a crucial role in phase transfer catalysis, promoting reactions between immiscible phases . Additionally, DEEA can be used to prepare N-substituted glycine derivatives, which are used in the synthesis of peptides and proteins .
Pharmacokinetics
Given its use in the synthesis of quaternary ammonium salts and n-substituted glycine derivatives, it can be inferred that these properties would significantly impact its bioavailability .
Result of Action
The result of DEEA’s action is the successful synthesis of quaternary ammonium salts, which are widely used as phase transfer catalysts. This leads to the promotion of reactions between immiscible phases . Additionally, DEEA is used to prepare N-substituted glycine derivatives, contributing to the synthesis of peptides and proteins .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of DEEA. Factors such as temperature, pH, and the presence of other compounds can affect the synthesis of quaternary ammonium salts and N-substituted glycine derivatives .
生化分析
Biochemical Properties
It is known that it is used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases .
Molecular Mechanism
It is known that it is used to prepare quaternary ammonium salts . These salts are widely used as phase transfer catalysts to promote reactions between immiscible phases
Temporal Effects in Laboratory Settings
It is known that it has a high chemical stability and resistance against degradation
科学研究应用
2-(Diethylamino)ethanol hydrochloride has a wide range of applications in scientific research:
相似化合物的比较
N,N-Diethylethanolamine: Similar in structure but lacks the hydrochloride component.
2-Dimethylaminoethanol: Contains a dimethylamino group instead of a diethylamino group.
Triethanolamine: Contains three ethanolamine groups instead of one diethylamino group.
Uniqueness: 2-(Diethylamino)ethanol hydrochloride is unique due to its specific combination of the diethylamino group and the ethanol backbone, which provides it with distinct chemical properties and reactivity. Its ability to form stable quaternary ammonium salts and its role in various industrial applications set it apart from other similar compounds .
属性
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQUKJMNGUJRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCO.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-20-1 | |
| Record name | Ethanol, 2-(diethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)

